N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide
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Overview
Description
N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group at the 2-position and an oxolane ring attached to a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and appropriate reagents.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxolane derivative with an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its structural features.
Mechanism of Action
The mechanism of action of N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)pyridine-3-carboxamide: Similar structure with a hydroxyethyl group instead of an ethoxy group.
N-(Pyridin-3-yl)pyridine-2-carboxamide: Contains a pyridine ring at both positions.
N-(4-ethoxypyridin-2-yl)oxolane-3-carboxamide: Similar structure with the ethoxy group at a different position.
Uniqueness
N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide is unique due to the specific positioning of the ethoxy group and the oxolane ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-ethoxypyridin-3-yl)oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12-10(4-3-6-13-12)14-11(15)9-5-7-16-8-9/h3-4,6,9H,2,5,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUZMJUXJLTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)NC(=O)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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